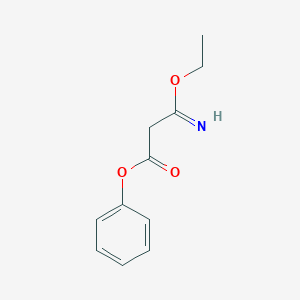
Phenyl 3-ethoxy-3-iminopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-ethoxy-3-iminopropionate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Phenyl 3-ethoxy-3-iminopropionate serves as a crucial reagent in organic synthesis. It is utilized to introduce the ethoxy and iminopropionate groups into various molecular structures, facilitating the creation of complex organic compounds. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has been studied for its potential anesthetic properties. Research indicates that it interacts with sodium channels in nerve cells, which may lead to local anesthetic effects. This makes it a candidate for use in medical and dental procedures .
Industrial Applications
In industrial settings, this compound is employed as an intermediate in the production of other fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Case Study 1: Anesthetic Properties
A study published in the Journal of Medicinal Chemistry explored the anesthetic effects of this compound on animal models. The results indicated significant analgesic activity comparable to established local anesthetics. The mechanism was attributed to its interaction with voltage-gated sodium channels, providing insights into its potential clinical applications.
Case Study 2: Synthesis of Pyrazolone Intermediates
This compound has been utilized as an intermediate in the synthesis of pyrazolone derivatives, which are valuable in dye manufacturing. A multi-step synthesis involving this compound demonstrated improved yields compared to traditional methods, highlighting its efficiency as a synthetic route for producing high-quality color formers .
Eigenschaften
CAS-Nummer |
19282-87-2 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI-Schlüssel |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Key on ui other cas no. |
19282-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















